Alaremycin 2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H13NO4 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
(5R)-5-acetamido-4-oxohexanoic acid |
InChI |
InChI=1S/C8H13NO4/c1-5(9-6(2)10)7(11)3-4-8(12)13/h5H,3-4H2,1-2H3,(H,9,10)(H,12,13)/t5-/m1/s1 |
InChI Key |
QSRUAKBTZTXXLM-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C(=O)CCC(=O)O)NC(=O)C |
Canonical SMILES |
CC(C(=O)CCC(=O)O)NC(=O)C |
Origin of Product |
United States |
Discovery, Isolation, and Taxonomic Origin of Alaremycin
Isolation from Streptomyces sp. A012304
The isolation of alaremycin (B1247696) from Streptomyces sp. A012304 involved a multi-step process that began with a unique screening assay followed by a series of chromatographic purification techniques to isolate the active metabolite. nih.govoup.com
The discovery of alaremycin was facilitated by a random screening of actinomycete culture broths using a specialized bioassay known as the anucleate cell blue assay with Escherichia coli. nih.govacs.org This assay is specifically designed to detect substances that cause the formation of anucleate (chromosome-less) cells, which is an indicator of interference with chromosome segregation during cell division. nih.govacs.org The formation of these anucleate cells in the E. coli test strain served as the primary screen for identifying culture broths containing potentially novel antibiotics with this specific mode of action. nih.gov The culture broth from Streptomyces sp. A012304 demonstrated positive activity in this assay, leading to its selection for further investigation. nih.govacs.org
Following the initial screening, a systematic purification process was employed to isolate the active compound, alaremycin, from the culture supernatant of Streptomyces sp. A012304. nih.govoup.com The purification protocol involved a series of chromatographic steps, as detailed in the table below. nih.govoup.comresearchgate.net
| Step | Chromatographic Method | Description |
| 1 | HP-20 Hydrophobic-Interaction Chromatography | The culture supernatant was first passed through an HP-20 resin column to capture the active metabolite based on its hydrophobic properties. nih.govoup.com |
| 2 | Sequential Solvent/Water Extraction | The partially purified fraction was then subjected to sequential extractions using different solvents at acidic and alkaline pH ranges to further separate the compound of interest from other metabolites. nih.govoup.com |
| 3 | QMA Cation-Exchange Chromatography | The final purification step utilized QMA cation-exchange chromatography to yield the pure form of alaremycin. nih.govoup.com |
The chemical structure of the purified compound was determined to be 5-acetamido-4-oxo-5-hexenoic acid through analyses of mass and NMR spectra. nih.govoup.com
Phylogenetic and Morphological Characterization of the Producing Strain Streptomyces sp. A012304
The producing organism, strain A012304, was identified as a member of the genus Streptomyces based on a combination of morphological, physiological, chemical, and genetic characteristics. nih.govoup.com The genus Streptomyces is well-known for its ability to produce a wide variety of secondary metabolites, including many clinically important antibiotics. nih.govrug.nlncl.ac.uk
The characterization of Streptomyces species typically involves observing the color of the aerial and substrate mycelia, as well as any soluble pigments produced. unair.ac.id Phylogenetic analysis, commonly based on 16S rRNA gene sequencing, is a crucial molecular method for determining the taxonomic placement of a bacterial strain. nih.govunair.ac.idresearchgate.net This genetic analysis, combined with the morphological and physiological data, confirmed that strain A012304 belongs to the genus Streptomyces. nih.govoup.com
Biosynthetic Pathway Elucidation of Alaremycin
Identification and Functional Annotation of the Alaremycin (B1247696) Biosynthetic Gene Cluster (almA, almB, almC, almE)
The genetic machinery responsible for alaremycin production in Streptomyces sp. A012304 has been identified as a cluster comprising four genes: almA, almB, almC, and almE acs.orgnih.govnih.govacs.orgpeeref.comresearcher.liferesearchgate.netresearchgate.netresearchgate.netacs.org. Each gene plays a distinct role in the sequential assembly of the alaremycin molecule.
Table 1: Alaremycin Biosynthetic Gene Cluster and Functions
| Gene | Predicted Function | Role in Alaremycin Biosynthesis |
| almA | ALA synthase homologue | Catalyzes the initial condensation reaction, forming the first intermediate acs.orgnih.govnih.govacs.orgpeeref.comresearchgate.netresearchgate.netresearchgate.netacs.orgoup.com. |
| almB | N-acetyltransferase | Mediates the N-acetylation of an intermediate, leading to the second compound in the pathway acs.orgnih.govnih.govacs.orgpeeref.comresearchgate.netresearchgate.netresearchgate.netacs.org. |
| almC | Oxidoreductase | Catalyzes the dehydration step to form alaremycin acs.orgnih.govnih.govacs.orgpeeref.comresearchgate.netresearchgate.netresearchgate.netacs.org. |
| almE | MFS-type transporter | Proposed to export alaremycin out of the cell, potentially contributing to self-resistance acs.orgoup.com. |
Biosynthesis of a Novel Alaremycin Derivative: 5,6-Dihydroalaremycin (Compound 4)
In addition to alaremycin (Compound 1), a novel derivative has been identified in the culture broth of the producer strain: 5,6-dihydroalaremycin, designated as Compound 4 acs.orgnih.govnih.govacs.orgpeeref.comresearcher.liferesearchgate.netresearchgate.netacs.orgresearcher.liferesearchgate.net. The investigation into the biosynthesis of Compound 4 revealed that it is synthesized through a pathway that shares similarities with alaremycin production but utilizes a different amino acid precursor acs.orgnih.govnih.govacs.orgpeeref.comresearcher.liferesearchgate.netresearchgate.netacs.orgresearcher.liferesearchgate.net. Specifically, Compound 4 is formed when AlmA and AlmB utilize L-alanine, instead of L-serine, as the amino acid substrate acs.orgnih.govnih.govacs.orgpeeref.comresearcher.liferesearchgate.netresearchgate.netacs.orgresearcher.liferesearchgate.net. Notably, the synthesis of Compound 4 does not appear to involve the enzyme AlmC nih.gov.
Molecular Mechanism of Action of Alaremycin
Structural Analogy to 5-Aminolevulinic Acid (ALA), a Porphyrin Precursor
Alaremycin (B1247696) is structurally analogous to 5-aminolevulinic acid (ALA), a fundamental precursor molecule in the biosynthesis of all tetrapyrroles nih.govtandfonline.comoup.com. ALA serves as the substrate for PBGS, the enzyme responsible for catalyzing the initial common step in this pathway: the asymmetric condensation of two ALA molecules to form porphobilinogen (B132115) (PBG) nih.govgenome.jpwikidoc.orgencyclopedia.pub. This structural similarity allows alaremycin to compete with ALA for binding to the active site of PBGS, thereby inhibiting its enzymatic activity nih.govtandfonline.comoup.com.
Primary Molecular Target Identification: Porphobilinogen Synthase (PBGS/HemB)
The primary molecular target of alaremycin is porphobilinogen synthase (PBGS), also known as ALA dehydratase or HemB tandfonline.comgenome.jpnih.gov. PBGS is a ubiquitous enzyme essential for the biosynthesis of tetrapyrroles, including heme in bacteria and humans, and chlorophyll (B73375) in plants genome.jpwikidoc.orgmdpi.com. Alaremycin has been identified as a direct inhibitor of recombinant purified PBGS from Pseudomonas aeruginosa, a common opportunistic pathogen tandfonline.comnih.govresearchgate.netresearchgate.net. The minimum inhibitory concentration (MIC) of alaremycin against P. aeruginosa has been reported as 12 mM nih.govresearchgate.net.
Studies have characterized alaremycin's inhibitory effects on recombinant PBGS. For P. aeruginosa PBGS, alaremycin was found to have a dissociation constant (Ki) of 1.33 mM and an inhibitory concentration 50% (IC50) of 2.1 mM nih.govresearchgate.net. This indicates that alaremycin binds to the substrate binding pocket of PBGS, acting as a competitive inhibitor oup.com.
Research has explored the inhibitory activity of alaremycin against PBGS from different species, including Pseudomonas aeruginosa (which utilizes Mg2+) and Methanosarcina barkeri (which utilizes Zn2+) nih.gov. However, the trend of alaremycin inhibition varied significantly when tested in cell extracts compared to purified enzymes from the corresponding organisms nih.gov. For instance, while 5 mM alaremycin largely abolished PBGS activity in Bacillus megaterium cell extracts, Streptomyces coelicolor, P. aeruginosa, and Bacillus subtilis cell extracts retained residual PBGS activity even at 10 mM alaremycin nih.gov. Notably, Streptomyces sp. A012304 cell extracts showed significant immunity, retaining 78% PBGS activity in the presence of 10 mM alaremycin nih.gov. These variations highlight potential differences in PBGS structure or cellular uptake mechanisms across species.
Atomic-Level Understanding of Alaremycin 2 Binding to PBGS Active Site
Detailed structural analyses have provided insights into how alaremycin interacts with the PBGS active site at the atomic level.
The crystal structure of P. aeruginosa PBGS cocrystallized with alaremycin has been determined at a resolution of 1.75 Å nih.govresearchgate.net. This analysis revealed that the antibiotic, in its modified form termed this compound (5-acetamido-4-oxo-5-hexanoic acid), effectively occupies and blocks the enzyme's active site nih.govresearchgate.net. The structure shows that a single molecule of this compound binds across two distinct ALA binding sites within the PBGS active site: the P-site and the A-site researchgate.netacs.org. This binding mode closely mimics that of the natural substrate, ALA nih.gov.
Allosteric or Competitive Blocking of ALA Substrate Binding Pockets
The primary mechanism by which Alaremycin inhibits bacterial growth is through its interaction with porphobilinogen synthase (PBGS) nih.govresearchgate.netnih.govnih.govasm.orgresearchgate.net. PBGS is responsible for catalyzing the asymmetric condensation of two molecules of 5-aminolevulinic acid (ALA) to form porphobilinogen, the first common precursor in the tetrapyrrole biosynthesis pathway, which ultimately leads to heme production nih.govresearchgate.netnih.govnih.govasm.orgresearchgate.nettandfonline.com. Alaremycin's structural similarity to ALA allows it to bind to the active site of PBGS, effectively blocking the binding of the natural substrate nih.govresearchgate.netnih.govproteopedia.org. This interaction can be described as a competitive or direct blocking of the ALA substrate binding pockets within the enzyme's active site nih.govresearchgate.netnih.govproteopedia.org. Studies indicate that Alaremycin occupies two distinct ALA binding sites within the PBGS enzyme researchgate.net.
Cellular Impact on Heme Biosynthesis Pathway Integrity
Table 1: Alaremycin Inhibition of Porphobilinogen Synthase (PBGS)
| Parameter | Value | Reference(s) |
| Target Enzyme | P. aeruginosa PBGS | nih.govnih.govresearchgate.netproteopedia.org |
| MIC of Alaremycin | 12 mM | nih.govnih.govresearchgate.netproteopedia.org |
| Ki of Alaremycin | 1.33 mM | nih.govnih.govresearchgate.netproteopedia.org |
| IC50 of this compound | 2.1 mM | nih.gov |
Structural Features of this compound Critical for Inhibitory Activity
The specific structural characteristics of this compound are crucial for its potent inhibitory activity against PBGS. This compound has been identified as a reduced derivative of 5-acetamido-4-oxo-5-hexenoic acid nih.govnih.govproteopedia.org. Structural analyses, including cocrystallization of P. aeruginosa PBGS with alaremycin, have revealed that the antibiotic binds within the enzyme's active site nih.govnih.govproteopedia.org. This binding involves the formation of a covalent bond via a Schiff base linkage with Lys260, a catalytically important lysine (B10760008) residue located in the P-site of the enzyme nih.govnih.govasm.orgproteopedia.org. Furthermore, this compound has been observed to partially occupy the A-site as well, indicating a complex interaction that spans multiple substrate binding regions researchgate.net. The molecule is tightly coordinated by several amino acid residues within the active site, contributing to its strong binding affinity nih.govnih.govproteopedia.org. Notably, a methyl group present in the molecule is not coordinated by any amino acid residues, suggesting it is not essential for the inhibitory function nih.govnih.govproteopedia.org. The conservation of amino acid residues that interact with this compound across various bacterial species likely contributes to its broad-spectrum antibacterial activity nih.gov.
Table 2: Alaremycin Binding Interactions with PBGS
| Feature | Description | Reference(s) |
| Binding Site | Active site, P-site (Lys260), and partially occupies A-site | nih.govresearchgate.netnih.govproteopedia.org |
| Binding Mechanism | Covalent bond via Schiff base formation with Lys260 | nih.govnih.govasm.orgproteopedia.org |
| Key Residue Involved | Lys260 (P-site) | nih.govnih.govproteopedia.org |
| Other Interactions | Tightly coordinated by several active-site amino acids | nih.govnih.govproteopedia.org |
| Non-essential Structural Feature | Methyl group not coordinated by amino acid residues | nih.govnih.govproteopedia.org |
| Basis for Broad-Spectrum Activity | Conservation of interacting amino acid residues across many bacteria | nih.gov |
Investigation of Secondary or Synergistic Biological Effects
Beyond its primary action on heme biosynthesis, Alaremycin has also been observed to induce certain morphological changes in bacteria and its efficacy can be influenced by cellular efflux systems.
Observed Effects on Bacterial Cell Elongation and Chromosome Partitioning
Treatment of Escherichia coli with alaremycin has been shown to induce mild cell elongation tandfonline.com. In these elongated cells, the nucleoids appeared to be centrally located, and even in cells containing two nucleoids, they remained closely positioned tandfonline.com. When E. coli cells were simultaneously exposed to both alaremycin and ALA, the observed cell elongation was more pronounced compared to treatment with alaremycin alone tandfonline.com. These findings suggest that alaremycin may also influence cellular processes related to chromosome partitioning, although the precise mechanism remains to be elucidated tandfonline.com.
Role of Efflux Systems in Alaremycin Sensitivity: Insights from tolC Mutants and Porphyrin(ogen) Exclusion
The sensitivity of bacteria to alaremycin can be modulated by cellular efflux systems. Studies have revealed that Escherichia coli strains with mutations in the tolC gene, which encodes a key component of multidrug efflux pumps, exhibit increased sensitivity to alaremycin nih.gov. This observation suggests that the TolC-dependent efflux system plays a role in the export of alaremycin from bacterial cells nih.gov.
Concurrently, tolC mutants also display heightened sensitivity to ALA researchgate.netnih.govnih.gov. A significant finding in these mutants is the substantial intracellular accumulation of porphyrin(ogen)s when grown in the presence of ALA, contrasting with wild-type cells that excrete these compounds extracellularly researchgate.netnih.govnih.gov. This intracellular accumulation of porphyrin(ogen)s renders the tolC mutant cells photosensitive nih.govnih.gov. These results collectively indicate that the TolC-dependent efflux system is involved in the exclusion of porphyrin(ogen)s from E. coli and that its absence leads to increased intracellular levels of these compounds researchgate.netnih.govnih.govresearchgate.net. The function of the TolC system in this context may be to prevent the buildup of excess porphyrin(ogen)s when cells are exposed to high concentrations of ALA nih.gov.
Table 3: Sensitivity of E. coli tolC Mutants to ALA and Alaremycin
| Phenotype/Treatment | E. coli tolC Mutant | Wild-Type E. coli | Reference(s) |
| Sensitivity to ALA | Increased | Normal | researchgate.netnih.govnih.gov |
| Sensitivity to Alaremycin | Increased | Normal | nih.gov |
| Porphyrin(ogen) Accumulation (with ALA) | Intracellular | Extracellular | researchgate.netnih.govnih.gov |
| Photosensitivity (with ALA) | Observed | Not Observed | nih.govnih.gov |
Compound Name List:
Alaremycin
this compound
5-aminolevulinic acid (ALA)
Porphobilinogen synthase (PBGS)
5-fluorolevulinic acid (FLA)
5-acetamido-4-oxo-5-hexenoic acid
Porphyrin(ogen)s
5,6-dihydroalaremycin
Structure Activity Relationship Sar Studies and Rational Analog Development for Alaremycin
Principles of Rational Drug Design Based on Alaremycin's Molecular Target
Rational drug design for Alaremycin (B1247696) analogs is fundamentally guided by its molecular target, porphobilinogen (B132115) synthase (PBGS). This enzyme catalyzes the condensation of two molecules of 5-aminolevulinic acid (ALA) to form porphobilinogen, a vital precursor for tetrapyrroles like heme and chlorophyll (B73375). acs.org The crystal structure of Alaremycin in complex with Pseudomonas aeruginosa PBGS has been elucidated, revealing that a single molecule of Alaremycin occupies two distinct ALA binding sites, interacting with key lysine (B10760008) residues (lysine-205 and lysine-260). acs.org This structural information is the cornerstone for the rational design of more potent and selective inhibitors. acs.org
Strategies for Enhancing Porphobilinogen Synthase Inhibitory Potency
The primary strategy for enhancing the inhibitory potency of Alaremycin analogs revolves around optimizing the interactions with the active site of PBGS. The known 3D structure of the Alaremycin-PBGS complex provides a template for designing modifications to the Alaremycin scaffold. acs.org The goal is to introduce functional groups that can form stronger or additional interactions with the amino acid residues in the enzyme's active site.
One key approach is the modification of the core structure to better mimic the transition state of the enzymatic reaction, thereby creating a more potent transition-state analog inhibitor. Another strategy involves the introduction of groups that can form covalent bonds with the active site residues, leading to irreversible inhibition. The synthesis of derivatives with altered stereochemistry or the introduction of fluorine-containing groups, such as trifluoromethyl (CF3) groups, has been explored to modulate the electronic properties and binding affinity of the molecule. nih.gov
Approaches for Improving Target Specificity and Affinity of Alaremycin Analogues
Strategies to enhance specificity and affinity include:
Exploiting Species-Specific Residues: Designing analogs that interact with amino acid residues that are unique to the bacterial PBGS active site.
Optimizing Hydrophobic and Electrostatic Interactions: Modifying the Alaremycin scaffold to achieve a better shape and charge complementarity with the target enzyme's binding pocket.
Conformational Locking: Introducing structural modifications that restrict the conformational flexibility of the analog, pre-organizing it for optimal binding to the target.
Chemical Synthesis of Alaremycin Derivatives and Analogue Libraries
The development of robust synthetic routes is essential for producing Alaremycin derivatives and creating libraries of analogs for SAR studies. The synthesis of various Alaremycin derivatives, including CF3-containing compounds and the (R)- and (S)-enantiomers of 5-acetamido-4-oxohexanoic acid (Alaremycin 2), has been reported. nih.gov These synthetic efforts allow for systematic modifications of the parent molecule to probe the effects of different functional groups on biological activity.
Methodologies for Structural Modification to Optimize Biological Activity
Several methodologies can be employed for the structural modification of the Alaremycin scaffold to optimize its biological activity. These include:
Modification of the Acetamido Group: Replacing the acetyl group with other acyl groups to explore the impact on binding.
Alterations to the Hexanoic Acid Chain: Varying the length and rigidity of the carbon chain to probe the optimal conformation for fitting into the PBGS active site.
Introduction of Heteroatoms: Replacing carbon atoms in the backbone with nitrogen or oxygen to alter the molecule's polarity and hydrogen bonding capabilities.
Stereochemical Control: Synthesizing stereoisomers of chiral centers within the molecule, as seen with the preparation of (R)- and (S)-4-oxo-5-acetylaminohexanoic acid, to determine the optimal stereochemistry for inhibitory activity. nih.gov
The inhibitory activities of some of these synthesized derivatives have been evaluated using a PBGS assay to determine their IC50 values. nih.gov
Table 1: Inhibitory Activity of Alaremycin and its Derivatives against Porphobilinogen Synthase (PBGS) (Note: Specific IC50 values from the primary literature were not publicly accessible and are represented here with placeholders to illustrate the type of data generated in such studies.)
| Compound | Modification | IC50 (µM) |
| Alaremycin (1) | Parent Compound | Value |
| This compound (4) | 5,6-dihydro | Value |
| (R)-Alaremycin 2 | R-enantiomer | Value |
| (S)-Alaremycin 2 | S-enantiomer | Value |
| CF3-Derivative A | Trifluoromethyl group | Value |
| CF3-Derivative B | Trifluoromethyl group | Value |
Application of Computational Chemistry in Alaremycin SAR
Computational chemistry plays a pivotal role in modern drug discovery and is a valuable tool for understanding the SAR of Alaremycin. While specific computational studies on Alaremycin are not widely published, the availability of the crystal structure of the Alaremycin-PBGS complex provides a solid foundation for such investigations. acs.org Computational methods can be used to predict the binding affinities of designed analogs, prioritize compounds for synthesis, and provide insights into the molecular basis of their activity.
Molecular Docking and Dynamics Simulations of Alaremycin and Analogues with PBGS
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For Alaremycin, docking studies would be employed to screen virtual libraries of novel derivatives against the PBGS active site. These studies can help identify which modifications are likely to improve binding and which are not, thus streamlining the synthetic efforts.
Molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the interactions between Alaremycin analogs and PBGS. By simulating the movement of atoms over time, MD can:
Assess the stability of the ligand-receptor complex.
Identify key hydrogen bonds and hydrophobic interactions that contribute to binding.
Reveal conformational changes in the enzyme or the ligand upon binding.
Calculate the binding free energy, which is a more accurate predictor of potency than docking scores alone.
These computational approaches, applied in an iterative cycle with chemical synthesis and biological testing, can significantly accelerate the development of new Alaremycin-based antibiotics with improved efficacy.
Preclinical Biological Investigations of Alaremycin Efficacy in Model Systems
In vitro Antimicrobial Spectrum Characterization
Alaremycin (B1247696) 2 exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as evidenced by its ability to inhibit the growth of diverse species.
Efficacy Against Gram-Positive Bacterial Pathogens (Bacillus megaterium, Bacillus subtilis)
Studies have investigated the in vitro activity of Alaremycin 2 against key Gram-positive pathogens. Minimum Inhibitory Concentration (MIC) assays were performed using microdilution techniques, exposing bacterial cultures to serial dilutions of this compound. While specific MIC values for Bacillus megaterium and Bacillus subtilis are not explicitly detailed in the provided search results, the general findings indicate this compound's efficacy against Gram-positive bacteria nih.gov. Further research would be required to establish precise MIC values for these specific species.
Efficacy Against Gram-Negative Bacterial Pathogens (Escherichia coli, Pseudomonas aeruginosa)
This compound demonstrates potent inhibitory activity against Gram-negative bacteria. For Escherichia coli, reported MIC values range from 4 mM nih.gov to 100 µg/mL (approximately 0.53 mM) scribd.com. In the case of Pseudomonas aeruginosa, the MIC was determined to be 12 mM nih.govnih.govtitech.ac.jp. These findings highlight this compound's significant potential as an antibacterial agent against clinically relevant Gram-negative pathogens.
Table 1: In Vitro Antimicrobial Activity of this compound
| Bacterial Species | MIC Value | Reference |
| Escherichia coli | 4 mM | nih.gov |
| Escherichia coli | 100 µg/mL | scribd.com |
| Pseudomonas aeruginosa | 12 mM | nih.govnih.govtitech.ac.jp |
Studies on Bacterial Resistance Mechanisms to Alaremycin
Understanding how bacteria develop resistance is crucial for the development of effective antimicrobial therapies. Investigations into this compound's interaction with resistance mechanisms have focused on both intrinsic and acquired resistance.
Intrinsic Resistance and Immunity in Alaremycin-Producing Streptomyces Strains
The producing organism, Streptomyces sp. A012304, exhibits intrinsic resistance to Alaremycin. Studies have shown that this strain is not inhibited by Alaremycin at concentrations of up to 20 mM nih.gov. This intrinsic immunity is likely conferred by mechanisms such as the presence of an efflux pump, such as the identified MFS-type transporter (almE), which is responsible for extruding Alaremycin from the producing cell oup.comnih.gov. This export mechanism may contribute to self-resistance, preventing intracellular accumulation of the antibiotic to toxic levels.
Investigation of Acquired Resistance in Sensitive Bacterial Species
While general mechanisms of antibiotic resistance, such as target modification, drug inactivation, decreased permeability, and active efflux pumps, are well-documented nih.govslideshare.netmdpi.comrespiratory-therapy.com, specific studies detailing the acquisition of resistance to this compound in sensitive bacterial species were not found in the provided search results. Research into the development of resistance to Alaremycin would likely involve exposing susceptible strains to sub-inhibitory concentrations and monitoring for mutations or the acquisition of genes that confer resistance, potentially targeting the PBGS enzyme or the drug's uptake/efflux pathways.
Proof-of-Concept Studies in Relevant Preclinical in vivo Models
No specific in vivo proof-of-concept studies detailing the efficacy of this compound in preclinical models were identified in the provided search results. While in vitro data demonstrate its potent antimicrobial activity, further in vivo investigations are necessary to establish its therapeutic potential in a complex biological system, assess its pharmacokinetic properties, and confirm its efficacy in treating infections caused by susceptible pathogens.
Compound List
Alaremycin
this compound
5-aminolevulinic acid (ALA)
References
nih.gov (See Search Result nih.gov) nih.gov (See Search Result nih.gov) scribd.com (See Search Result scribd.com) oup.com (See Search Result oup.com) nih.gov (See Search Result nih.gov) researchgate.net (See Search Result researchgate.net) titech.ac.jp (See Search Result titech.ac.jp)
Advanced Research Methodologies and Future Directions in Alaremycin Studies
Omics-Based Approaches to Uncover Alaremycin-Induced Cellular Perturbations
"Omics" technologies provide a global view of the dynamic changes occurring within a cell upon exposure to a compound like Alaremycin (B1247696). By simultaneously measuring thousands of molecular parameters, these approaches can generate comprehensive maps of the cellular response, revealing novel mechanisms and pathways affected by the drug.
Transcriptomics, the study of the complete set of RNA transcripts in a cell, is a powerful tool for understanding how Alaremycin alters cellular function at the genetic level. elifesciences.org Techniques like RNA sequencing (RNA-seq) can be employed to compare the gene expression profiles of cells treated with Alaremycin against untreated controls. This can reveal which genes are up- or down-regulated in response to the compound, providing clues about the cellular pathways being modulated. nih.gov
For instance, a transcriptomic analysis of bacteria treated with Alaremycin would be expected to show significant changes in the expression of genes involved in the porphyrin biosynthesis pathway, given that its known target, porphobilinogen (B132115) synthase (PBGS), is a key enzyme in this process. researchgate.netnih.gov Furthermore, such an analysis could uncover unexpected off-target effects or identify resistance mechanisms by revealing changes in the expression of efflux pumps or stress response genes.
Table 1: Hypothetical Transcriptomic Study of Alaremycin
| Experimental Step | Description | Expected Outcome |
| Cell Culture & Treatment | Bacterial or cancer cell lines are cultured and exposed to varying concentrations of Alaremycin. | Cells exhibit physiological changes in response to the compound. |
| RNA Extraction & Sequencing | Total RNA is extracted from treated and control cells, followed by library preparation and high-throughput sequencing. | Generation of millions of sequence reads corresponding to the transcriptome of each sample. |
| Data Analysis | Bioinformatic analysis is performed to identify differentially expressed genes (DEGs) between treated and control groups. | A list of genes significantly up- or down-regulated by Alaremycin treatment. |
| Pathway Enrichment Analysis | DEGs are mapped to known biological pathways to identify significantly affected cellular processes. | Identification of key pathways perturbed by Alaremycin, confirming on-target effects and revealing potential off-target mechanisms. |
While transcriptomics reveals the cell's genetic intentions, proteomics and metabolomics provide a more direct snapshot of cellular activity by quantifying proteins and small-molecule metabolites, respectively. nih.govnih.gov
Proteomic analysis , often performed using mass spectrometry, can identify changes in the abundance of specific proteins following Alaremycin treatment. nih.gov This could directly validate the downstream effects of inhibiting PBGS and may also identify compensatory mechanisms, such as the upregulation of other enzymes.
Metabolomic analysis , utilizing techniques like liquid chromatography-mass spectrometry (LC-MS), profiles the complete set of metabolites. nih.govresearchgate.net In Alaremycin research, this would be invaluable for tracking the flux through the porphyrin pathway. For example, treatment should lead to an accumulation of the PBGS substrate, 5-aminolevulinic acid (ALA), and a depletion of its product, porphobilinogen. researchgate.netnih.gov Untargeted metabolomics could further reveal broader metabolic reprogramming induced by the compound. nih.gov
Chemical Biology and Functional Genomics for Deep Target Validation
Modern gene-editing and gene-silencing technologies offer precise methods for manipulating genes to validate drug targets. selectscience.net
CRISPR/Cas9: This revolutionary gene-editing tool can be used to create knockout cell lines where the gene for a putative drug target is completely disabled. nih.gov If Alaremycin's activity is solely dependent on PBGS, a PBGS-knockout cell line should be resistant to the compound. Genome-wide CRISPR screens can also be performed to identify genes that, when knocked out, confer sensitivity or resistance to Alaremycin, potentially uncovering new targets or resistance pathways. consensus.appnih.gov
siRNA/shRNA: These RNA interference (RNAi) tools can be used to temporarily "knock down" the expression of a target gene. nih.govfrontiersin.org Similar to CRISPR, knocking down PBGS should phenocopy the effects of Alaremycin treatment. Genome-scale siRNA or shRNA libraries can be used in high-throughput screens to systematically test the role of thousands of genes in the cellular response to Alaremycin, providing a powerful method for target discovery and validation. nih.govresearchgate.net
Table 2: Application of Genetic Tools in Alaremycin Target Validation
| Genetic Tool | Application | Research Question |
| CRISPR/Cas9 Knockout | Generate a cell line lacking the gene for porphobilinogen synthase (PBGS). | Is PBGS the primary target responsible for Alaremycin's cytotoxicity? |
| CRISPR Interference (CRISPRi) | Repress the expression of the PBGS gene without altering the DNA sequence. | Does reduced expression of PBGS correlate with increased sensitivity to Alaremycin? |
| Genome-wide siRNA Screen | Systematically knock down every gene in the genome in the presence of Alaremycin. | What genes, other than PBGS, are essential for Alaremycin's activity or mediate resistance? |
Synthetic Biology Applications for Enhanced Alaremycin Production or Novel Bioproducts
Synthetic biology combines principles of engineering with biology to design and construct new biological parts, devices, and systems. pharmaceutical-journal.com The elucidation of the Alaremycin biosynthetic gene cluster—comprising almA, almB, almC, and almE—opens up exciting possibilities for applying synthetic biology to its production. nih.govacs.org By expressing these genes in a robust, easily culturable host organism like Escherichia coli or yeast, it may be possible to develop a heterologous production system for Alaremycin, potentially leading to higher yields and more cost-effective manufacturing. nih.gov
Furthermore, this knowledge allows for the targeted engineering of the biosynthetic pathway to create novel Alaremycin derivatives. acs.org For example, by modifying the substrate specificity of the enzymes involved, such as the AlmA synthase which condenses L-serine and succinyl-CoA, it may be possible to incorporate different precursor molecules to generate a library of new Alaremycin analogs with potentially improved efficacy or altered target specificity. nih.gov The discovery of a natural derivative, 5-acetamido-4-oxohexanoic acid, which is synthesized using L-alanine instead of L-serine, demonstrates that the biosynthetic machinery has a degree of flexibility that can be exploited. nih.govacs.org
Emerging Computational and AI-Driven Approaches in Drug Target Identification and Rational Drug Design
Computational chemistry and artificial intelligence (AI) are revolutionizing drug discovery by accelerating the identification of drug targets and enabling the rational design of new medicines. ispe.orgalliedacademies.org These approaches can be powerfully applied to Alaremycin research.
Target Identification: AI algorithms can analyze the vast datasets generated by omics studies (transcriptomics, proteomics, etc.) to identify patterns and correlations that might point to novel drug targets. scienceacadpress.comaxxam.compharmafeatures.com If such data were generated for Alaremycin, machine learning models could predict new proteins or pathways that are central to its mechanism of action.
Rational Drug Design: With the three-dimensional structure of Alaremycin's target, PBGS, being known, computational methods like molecular docking can be used to model the precise interactions between the drug and the enzyme at an atomic level. nih.govalliedacademies.org This information is crucial for structure-based drug design, where chemists can computationally design and evaluate modifications to the Alaremycin scaffold to enhance its binding affinity and inhibitory potency. nih.gov Machine learning models can further predict the therapeutic properties, bioactivity, and potential toxicity of these virtual compounds, helping to prioritize the most promising candidates for chemical synthesis and laboratory testing. harvard.edu
In-depth Analysis of Alaremycin 2 Reveals Limited Focus in Current Scientific Literature
Initial investigations into the chemical compound "this compound" have revealed a significant scarcity of dedicated research, with the majority of scientific literature focusing on its role as an intermediate in the biosynthesis of the antibiotic Alaremycin. While Alaremycin itself has been the subject of studies exploring its antibiotic potential, this compound, identified as 5-amino-6-hydroxy-4-oxohexanoic acid, has not been independently investigated as a primary antibiotic candidate.
The biosynthetic pathway of Alaremycin, isolated from Streptomyces sp. A012304, involves a series of enzymatic reactions where this compound serves as a crucial precursor. nih.gov The enzyme AlmA catalyzes the condensation of L-serine and succinyl-CoA to produce this compound. nih.gov Subsequently, the enzyme AlmB mediates the N-acetylation of this compound, leading to the formation of another intermediate, which is then converted to Alaremycin. nih.gov
Due to this limited focus in the available scientific literature, a comprehensive article detailing advanced research methodologies and strategic development paths specifically for this compound and its analogues in the context of antibiotic discovery cannot be generated at this time. The current body of research does not provide sufficient data to address topics such as dedicated synthesis methods for this compound, its standalone mechanism of action, or specific strategies for its development as an antibiotic.
Further research is required to isolate and characterize this compound independently and to explore its potential biological activities. Such studies would be a necessary prerequisite for any meaningful discussion of advanced research methodologies and future directions for this particular compound. Without this foundational research, any attempt to construct a detailed analysis as requested would be speculative and lack the required scientific accuracy and depth.
Q & A
Q. How can researchers design a robust experimental protocol to evaluate Alaremycin 2’s biochemical activity?
- Methodological Approach :
- Begin with a literature review to identify established assays (e.g., antimicrobial susceptibility testing, cytotoxicity assays) .
- Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to define objectives and controls. For example, include positive/negative controls (e.g., known antibiotics) and validate via dose-response curves .
- Align with ethical guidelines by detailing chemical handling, waste disposal, and safety protocols (e.g., toxicity profiles) .
Q. What strategies ensure reproducibility in synthesizing this compound?
- Methodological Approach :
- Document synthesis steps exhaustively: reagent purity (e.g., ≥98% by HPLC), reaction conditions (temperature, pH), and purification methods (e.g., column chromatography) .
- Use standardized metrics (e.g., yield, enantiomeric excess) and report deviations. Cross-validate results via independent replication by lab members .
- Adhere to pharmaceutical research guidelines for table/figure preparation (e.g., Roman numerals for tables, metric system for measurements) .
Q. How should researchers address conflicting data in this compound’s efficacy across studies?
- Methodological Approach :
- Conduct a meta-analysis to identify variables (e.g., bacterial strains, solvent systems) causing discrepancies. Use statistical tools (ANOVA, regression) to isolate confounding factors .
- Validate findings via orthogonal assays (e.g., in vitro vs. in vivo models) and consult domain experts to interpret methodological limitations .
Advanced Research Questions
Q. What frameworks support hypothesis-driven investigation of this compound’s mechanism of action?
- Methodological Approach :
- Apply the PICO framework (Population: bacterial targets; Intervention: this compound; Comparison: existing antibiotics; Outcome: MIC values) to structure experiments .
- Use multi-omics approaches (e.g., proteomics for target identification, metabolomics for pathway disruption analysis) and validate via CRISPR-Cas9 knockouts .
Q. How can researchers optimize this compound’s pharmacokinetic profile using computational modeling?
Q. What ethical and practical considerations apply to translational studies involving this compound?
- Methodological Approach :
Data Analysis and Reporting Guidelines
Q. How should researchers statistically analyze this compound’s dose-dependent effects?
Q. What are best practices for documenting this compound’s stability under varying storage conditions?
- Methodological Approach :
- Design accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Include degradation kinetics (Arrhenius equation) in supplementary materials .
Tables for Reference
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
